molecular formula C23H22N2O4 B2702135 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide CAS No. 955687-72-6

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2702135
CAS RN: 955687-72-6
M. Wt: 390.439
InChI Key: TWDCLMMBZSJQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, including studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, highlights the structural aspects and potential for forming gels and crystalline salts with mineral acids. These compounds, related to the one , demonstrate unique properties like fluorescence emission changes upon interaction with specific chemicals, suggesting potential applications in materials science and sensor technology (Karmakar et al., 2007).

Synthesis and Crystal Studies

The synthesis and crystallographic analysis of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been explored, showing the potential for such compounds in developing new materials with specific crystal structures and properties. These studies also delve into computational models to predict molecular geometries and in vitro applications, such as anti-tuberculosis activities, indicating their relevance in pharmaceutical research (Bai et al., 2011).

Chemical Reactions and Derivatives Synthesis

Investigations into the reaction dynamics and synthesis of new derivatives of tetrahydroisoquinolinones offer insights into the versatility of isoquinoline compounds in creating pharmacologically interesting structures. This research emphasizes the chemical flexibility of these molecules, suggesting applications in drug development and synthetic chemistry (Kandinska et al., 2006).

Crystal Structure Analysis

Studies on the crystal structure of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)acetamide, provide detailed information on molecular arrangements and interactions. Understanding these structures aids in the development of compounds with desired physical and chemical properties for use in various scientific applications (Subhadramma et al., 2015).

Antitumor and Antimicrobial Activities

The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines for their cytostatic activity in vitro demonstrate the potential of isoquinoline derivatives in therapeutic applications, particularly in cancer treatment. Such research underscores the importance of these compounds in developing new drugs with specific biological activities (Ambros et al., 1988).

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-4-8-20(9-5-16)29-15-22(26)24-19-7-6-17-10-11-25(14-18(17)13-19)23(27)21-3-2-12-28-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDCLMMBZSJQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide

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